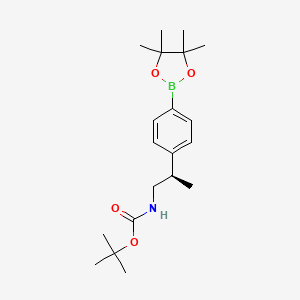

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

Übersicht

Beschreibung

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate is a useful research compound. Its molecular formula is C20H32BNO4 and its molecular weight is 361.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as phenylboronic ester derivatives, have been synthesized and studied . These compounds are often used as intermediates in organic synthesis, catalysis, and crystal engineering .

Mode of Action

It is known that boronic acid and its derivatives, which this compound is a part of, are often used in suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds .

Biochemical Pathways

For instance, they have been used in the synthesis of complex and active organic molecules, which are widely used in the fields of natural product synthesis, pharmaceuticals, electronics industry, and advanced materials .

Result of Action

Boronic acid and its derivatives have been found to have various biological activities, such as antitumor, antivirus, and antibacterial effects .

Biologische Aktivität

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C20H32BNO4

- Molecular Weight : 361.3 g/mol

- CAS Number : 1338544-01-6

The compound functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including neuroinflammation and neurodegeneration. Inhibition of GSK-3β has been linked to protective effects against neurodegenerative diseases such as Alzheimer's disease.

Anti-Neuroinflammatory Effects

Recent studies have demonstrated that (R)-tert-butyl carbamate significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models that simulate neuroinflammatory conditions. For instance, in a model of hyperphosphorylated tau-induced neurodegeneration, the compound restored cell viability and reduced nitric oxide (NO) production .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in various cell lines including HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated that the compound exhibited low cytotoxicity, with IC50 values greater than 100 μM for HT-22 cells and around 89.3 μM for BV-2 cells . This suggests a favorable safety profile for further in vivo studies.

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| HT-22 | >100 | Low cytotoxicity observed |

| BV-2 | 89.3 | Moderate cytotoxicity |

Study 1: Neuroprotective Effects

In an experimental study examining the neuroprotective properties of the compound against Aβ-induced toxicity in astrocytes, it was found that treatment with (R)-tert-butyl carbamate improved cell viability significantly compared to untreated controls. The compound managed to mitigate the toxic effects induced by Aβ1-42 by reducing oxidative stress markers .

Study 2: In Vivo Efficacy

In vivo studies utilizing animal models demonstrated that administration of the compound resulted in a notable decrease in behavioral deficits associated with neurodegenerative conditions. The compound's ability to cross the blood-brain barrier and exert its effects on neuronal health was confirmed through pharmacokinetic studies .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of (R)-tert-butyl carbamate indicates high permeability across biological membranes (PAMPA Pe = 9.4), suggesting effective absorption and distribution within biological systems. Additionally, it displays high metabolic stability with minimal interactions with cytochrome P450 enzymes .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO4/c1-14(13-22-17(23)24-18(2,3)4)15-9-11-16(12-10-15)21-25-19(5,6)20(7,8)26-21/h9-12,14H,13H2,1-8H3,(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTWYIAAHLUIBS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.